molecular formula C11H19NO9 B7823131 Aceneuramic acid

Aceneuramic acid

Cat. No.: B7823131
M. Wt: 309.27 g/mol
InChI Key: KBGAYAKRZNYFFG-BOHATCBPSA-N
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Description

Aceneuramic acid: N-acetylneuraminic acid or Neu5Ac ) is an open-ring compound derived from N-acetylneuraminic acid . It plays a crucial role in various biological processes, particularly as a sialic acid component in glycoproteins and glycolipids. Sialic acids are abundant in human and mammalian cells, contributing to cell recognition, signaling, and immune responses .

Scientific Research Applications

Medicine::

Other Fields::

    Cell Recognition: Sialic acids, including this compound, play a critical role in cell recognition and immune responses.

    Glycoprotein and Glycolipid Modification: this compound contributes to the glycosylation of proteins and lipids.

Preparation Methods

Synthetic Routes:: The biosynthesis of aceneuramic acid involves the GNE gene , which encodes the enzymes UDP-N-acetylglucosamine 2-epimerase and N-acetylmannosamine kinase . Mutations in this gene lead to a deficiency in this compound biosynthesis .

Industrial Production:: Currently, this compound is being investigated as a potential therapeutic agent for GNE myopathy , a rare muscle disease caused by mutations in the GNE gene. Clinical trials have explored its safety and pharmacokinetics .

Chemical Reactions Analysis

Aceneuramic acid can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are still under investigation. The major products formed from these reactions remain an area of active research.

Mechanism of Action

The exact mechanism by which aceneuramic acid exerts its effects is still being elucidated. It likely involves interactions with cell surface receptors, glycoproteins, and glycolipids. Further research is needed to understand its molecular targets and pathways.

Comparison with Similar Compounds

While aceneuramic acid is unique due to its role in GNE myopathy treatment, other sialic acids (such as N-glycolylneuraminic acid) also exist. this compound’s specific properties set it apart from these related compounds.

Properties

IUPAC Name

(4S,5R,6R,7S,8R)-5-acetamido-4,6,7,8,9-pentahydroxy-2-oxononanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO9/c1-4(14)12-8(5(15)2-6(16)11(20)21)10(19)9(18)7(17)3-13/h5,7-10,13,15,17-19H,2-3H2,1H3,(H,12,14)(H,20,21)/t5-,7+,8+,9+,10+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBGAYAKRZNYFFG-BOHATCBPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C(CC(=O)C(=O)O)O)C(C(C(CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H]([C@H](CC(=O)C(=O)O)O)[C@H]([C@@H]([C@@H](CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

83248-83-3
Details Compound: Neuraminic acid, N-acetyl-, homopolymer
Record name Neuraminic acid, N-acetyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83248-83-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID0050425
Record name Aceneuramic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0050425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131-48-6
Record name Acetylneuraminic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=131-48-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aceneuramic acid [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000131486
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aceneuramic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11797
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Aceneuramic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0050425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ACENEURAMIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GZP2782OP0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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